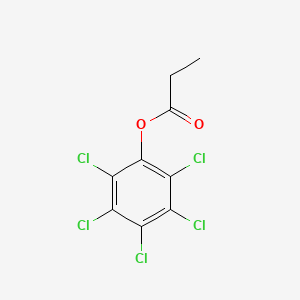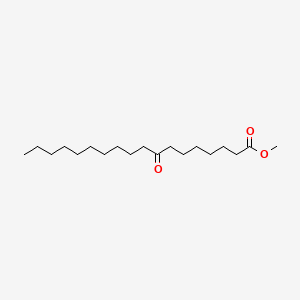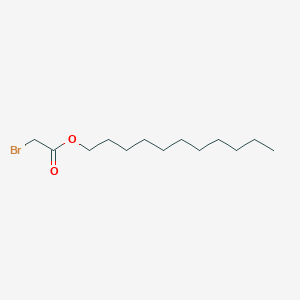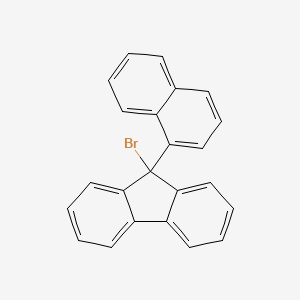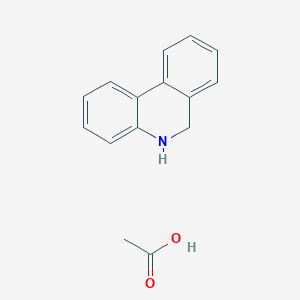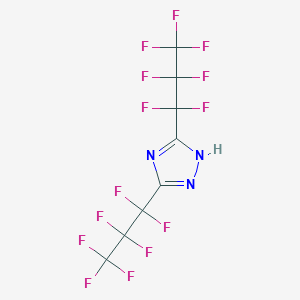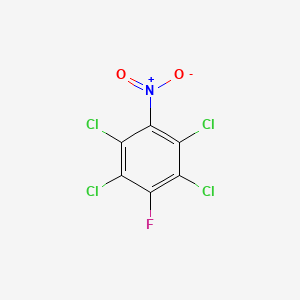
1,2,4,5-Tetrachloro-3-fluoro-6-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4,5-Tetrachloro-3-fluoro-6-nitrobenzene is an organic compound with the molecular formula C6Cl4FNO2. This compound is a derivative of benzene, characterized by the presence of four chlorine atoms, one fluorine atom, and one nitro group attached to the benzene ring. It is a colorless solid and is known for its applications in various scientific fields.
Preparation Methods
The synthesis of 1,2,4,5-Tetrachloro-3-fluoro-6-nitrobenzene typically involves multiple steps, including halogenation and nitration reactions. One common synthetic route is as follows:
Halogenation: Benzene is subjected to chlorination in the presence of a catalyst such as iron(III) chloride to produce 1,2,4,5-tetrachlorobenzene.
Fluorination: The tetrachlorobenzene is then treated with a fluorinating agent, such as potassium fluoride, to introduce the fluorine atom at the desired position.
Nitration: Finally, the fluorinated compound undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to yield this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
1,2,4,5-Tetrachloro-3-fluoro-6-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine, fluorine, and nitro). Common reagents include sodium methoxide and potassium tert-butoxide.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as iron powder and hydrochloric acid, or catalytic hydrogenation.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the nitro group, using strong oxidizing agents like potassium permanganate.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,2,4,5-Tetrachloro-3-fluoro-6-nitrobenzene has several applications in scientific research:
Chemistry: It is used as a standard for quantitative analysis by nuclear magnetic resonance (NMR) spectroscopy.
Biology: The compound can be used in studies involving the interaction of halogenated aromatic compounds with biological systems.
Medicine: Research into its potential use as a precursor for the synthesis of pharmaceuticals and agrochemicals is ongoing.
Industry: It is employed in the production of specialty chemicals and as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism by which 1,2,4,5-Tetrachloro-3-fluoro-6-nitrobenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of multiple halogen atoms and a nitro group enhances its reactivity, allowing it to participate in various biochemical pathways. For instance, it can undergo lipid peroxidation, leading to the disruption of membrane structure and function .
Comparison with Similar Compounds
1,2,4,5-Tetrachloro-3-fluoro-6-nitrobenzene can be compared with other halogenated nitrobenzenes, such as:
1,2,4,5-Tetrachloro-3-nitrobenzene: Similar in structure but lacks the fluorine atom, making it less reactive in certain substitution reactions.
1,2,3,4-Tetrachloro-5-nitrobenzene: An isomer with different chlorine atom positions, affecting its chemical properties and reactivity.
2,3,5,6-Tetrachloronitrobenzene: Another isomer with distinct reactivity patterns due to the arrangement of chlorine atoms.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and physical properties, making it valuable for specialized applications.
Properties
CAS No. |
386-60-7 |
|---|---|
Molecular Formula |
C6Cl4FNO2 |
Molecular Weight |
278.9 g/mol |
IUPAC Name |
1,2,4,5-tetrachloro-3-fluoro-6-nitrobenzene |
InChI |
InChI=1S/C6Cl4FNO2/c7-1-3(9)6(12(13)14)4(10)2(8)5(1)11 |
InChI Key |
OIAYMTHMTLTWJS-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1Cl)Cl)F)Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Thiaspiro[2.5]octane](/img/structure/B14743200.png)
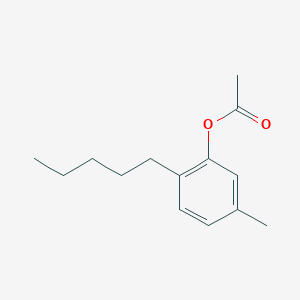
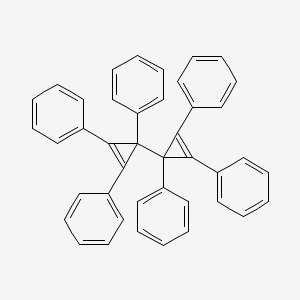

![N-benzothiazol-2-yl-2-[1-(4-methylphenyl)ethylideneamino]oxy-acetamide](/img/structure/B14743231.png)
![2-([1,1'-Biphenyl]-4-ylmethylene)malonic acid](/img/structure/B14743235.png)
![Pyrrolo[2,3,4-DE][1,6]naphthyridine](/img/structure/B14743243.png)
